molecular formula C25H36N2Si B15014294 1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine

1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine

Katalognummer: B15014294
Molekulargewicht: 392.7 g/mol
InChI-Schlüssel: CCHIRTFXCGFNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE is a complex organic compound that features a piperidine ring, a phenyl group, and a silyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE typically involves multi-step organic reactions. One common method includes the coupling of a piperidine derivative with a phenylacetylene derivative in the presence of a silylating agent. The reaction conditions often require a catalyst, such as palladium or copper, and may be conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, such as chromatography and recrystallization, are crucial to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE stands out due to its unique combination of a piperidine ring, phenyl group, and silyl group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .

Eigenschaften

Molekularformel

C25H36N2Si

Molekulargewicht

392.7 g/mol

IUPAC-Name

phenyl-bis(3-piperidin-1-ylprop-1-ynyl)-propan-2-ylsilane

InChI

InChI=1S/C25H36N2Si/c1-24(2)28(25-14-6-3-7-15-25,22-12-20-26-16-8-4-9-17-26)23-13-21-27-18-10-5-11-19-27/h3,6-7,14-15,24H,4-5,8-11,16-21H2,1-2H3

InChI-Schlüssel

CCHIRTFXCGFNGI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CCN1CCCCC1)(C#CCN2CCCCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.